molecular formula C6H4ClF2NO B580371 2-Chloro-4-(difluoromethoxy)pyridine CAS No. 1206978-15-5

2-Chloro-4-(difluoromethoxy)pyridine

Cat. No.: B580371
CAS No.: 1206978-15-5
M. Wt: 179.551
InChI Key: NPMVJHJZXXNKCH-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4ClF2NO. It is a pyridine derivative characterized by the presence of a chloro group at the second position and a difluoromethoxy group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)pyridine has several applications in scientific research:

Safety and Hazards

2-Chloro-4-(difluoromethoxy)pyridine is considered hazardous. It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethoxy)pyridine typically involves the reaction of 2-chloropyridine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethyl ether and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, and bases like potassium carbonate.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethoxy)pyridine
  • 4-Chloro-2-(difluoromethoxy)pyridine
  • 2-Chloro-4-(methoxy)pyridine

Comparison: 2-Chloro-4-(difluoromethoxy)pyridine is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMVJHJZXXNKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743895
Record name 2-Chloro-4-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206978-15-5
Record name 2-Chloro-4-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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